1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one
Description
This compound, with the molecular formula C₁₃H₁₄F₃NO₃ and CAS number 8566 (SC056 classification), is a fluorinated enone derivative featuring a unique stereochemical configuration (Z-geometry at the double bond) and multiple functional groups:
- A trifluoromethyl group at position 1.
- A (2-hydroxyethyl)amino substituent at position 2.
- A 2-hydroxy-5-methylphenyl moiety at position 3.
However, specific pharmacological data are absent in the provided evidence.
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(2-hydroxyethylamino)-4-(2-hydroxy-5-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H14F3NO3/c1-8-2-3-11(19)9(6-8)10(17-4-5-18)7-12(20)13(14,15)16/h2-3,6-7,17-19H,4-5H2,1H3/b10-7- |
InChI Key |
RUMWWKSKHBQPFI-YFHOEESVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C(=C/C(=O)C(F)(F)F)/NCCO |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=CC(=O)C(F)(F)F)NCCO |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- The diazotization of appropriate aromatic amines (e.g., o-nitroanilines) with aqueous sodium nitrite and hydrochloric acid is a foundational step for azo compound synthesis.
- The diazonium salt formed is then coupled with phenolic compounds bearing hydroxy and methyl substituents to form azo intermediates, which are precursors for the hydroxyphenyl moiety in the target compound.
- Control of reaction pH (typically 6.0–7.2) during coupling is critical for yield and purity.
- Typical reaction temperatures range from 25°C to 70°C depending on the specific step and reagents used.
Introduction of Trifluoromethyl Group
- Incorporation of the 1,1,1-trifluoromethyl group is achieved via substitution reactions on aromatic rings or via perfluoroalkylation reagents.
- German patent literature describes preparation of 5-trifluoromethyl-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazolyl derivatives, indicating the feasibility of trifluoromethyl substitution on hydroxy-methylphenyl rings under controlled conditions.
- The trifluoromethylation often requires the use of trifluoromethyl iodide or trifluoromethyl sulfonyl reagents in the presence of catalysts or under photochemical conditions.
Formation of But-3-ene-2-one Backbone and Amino Substitution
- The but-3-ene-2-one moiety can be formed through aldol condensation or Michael addition reactions involving suitable ketone and aldehyde precursors.
- The amino substituent, specifically the 2-hydroxyethylamino group, is introduced via nucleophilic substitution or reductive amination on the appropriate intermediate.
- The hydroxyethyl group provides hydrophilicity and is introduced using 2-aminoethanol or its derivatives under mild basic or acidic conditions to avoid side reactions.
Hydroxylation and Final Functionalization
- Hydroxyl groups on the phenyl ring are introduced or preserved during earlier synthetic steps.
- Protection and deprotection strategies may be employed to prevent undesired reactions on hydroxyl groups during other transformations.
- Final purification is typically achieved by recrystallization or chromatographic techniques.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Diazotization | Diazotization | Aromatic amine, NaNO2, HCl, 0–5°C | Formation of diazonium salt |
| Azo Coupling | Electrophilic aromatic substitution | Phenol derivative, pH 6–7.2, 25–70°C | Coupling to form azo intermediate |
| Trifluoromethylation | Electrophilic substitution or radical trifluoromethylation | CF3I, catalysts, photochemical conditions | Selective trifluoromethyl group installation |
| But-3-ene-2-one formation | Aldol condensation/Michael addition | Ketone and aldehyde precursors, base catalyst | Formation of α,β-unsaturated ketone backbone |
| Amino substitution | Nucleophilic substitution/reductive amination | 2-Aminoethanol, mild acid/base | Introduction of 2-hydroxyethylamino group |
| Hydroxylation/Protection | Hydroxyl group manipulation | Protective groups (e.g., silyl ethers), deprotection reagents | Preservation of hydroxy groups |
| Purification | Recrystallization/Chromatography | Solvents like ethanol, methanol | Isolation of pure final compound |
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.
Material Science
The incorporation of trifluoromethyl groups in polymers can significantly enhance their thermal stability and chemical resistance.
- Fluorinated Polymers : The compound can be utilized as a monomer in the synthesis of fluorinated polymers, which are valuable in coatings, adhesives, and sealants due to their low surface energy and high durability.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | > 300 °C |
| Chemical Resistance | Excellent |
| Surface Energy | Low (18 mN/m) |
Environmental Studies
Due to its unique chemical structure, this compound can also be studied in the context of environmental chemistry, particularly regarding its behavior in aquatic systems.
- Biodegradability Studies : Research is ongoing to assess the biodegradation pathways of this compound in various environmental conditions. Understanding its persistence and potential ecological impacts is crucial for regulatory assessments.
Case Study : A recent study investigated the degradation of the compound in freshwater systems, revealing that microbial communities could metabolize it under aerobic conditions, suggesting potential routes for bioremediation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethylamino group may form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Table 1: Key Structural Features
Critical Analysis
Fluorination Patterns: The target compound and Example 132 both feature trifluoromethyl groups, enhancing lipophilicity and metabolic resistance. However, Example 132’s ethoxy group may reduce solubility compared to the target’s hydroxyl groups .
Stereochemical and Functional Group Impact: The (Z)-configuration in the target compound may confer distinct geometric constraints compared to non-specified stereoisomers in other derivatives. Hydroxyethylamino and hydroxyphenyl groups in the target compound suggest higher polarity than morpholino (Example 60) or piperazinyl (CAS 478040-79-8) substituents, affecting solubility and bioavailability .
Synthetic Complexity :
- Example 60 and 132 require multi-step syntheses (e.g., Suzuki coupling, palladium catalysis), whereas the target compound’s synthesis may involve simpler condensation reactions .
Biological Activity
1,1,1-Trifluoro-4-[(2-hydroxyethyl)amino]-4-(2-hydroxy-5-methylphenyl)but-3-(z)-ene-2-one is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article examines its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14F3NO3
- Molar Mass : 289.25 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance metabolic stability and alter pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. The presence of the hydroxyl groups is believed to enhance binding affinity to these enzymes.
- Modulation of Signaling Pathways : The compound has been shown to interact with various signaling pathways, potentially affecting cellular responses to external stimuli.
- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability : The compound was tested on various cell lines, showing a dose-dependent reduction in cell viability at higher concentrations.
- Anti-inflammatory Effects : In RAW 264.7 macrophage cells, it suppressed lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS), indicating potential anti-inflammatory properties .
In Vivo Studies
Animal model studies have provided insights into the pharmacological effects:
- Anti-tumor Activity : In a mouse model of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Neuroprotective Effects : Research indicated that it could protect neurons from microglial-mediated inflammatory injuries through inhibition of specific kinase pathways .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | RAW 264.7 Cells | Suppression of iNOS expression (anti-inflammatory) |
| Study 2 | Mouse Cancer Model | Significant tumor size reduction |
| Study 3 | Neuronal Injury Model | Neuroprotection via MAPK pathway inhibition |
Q & A
Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound?
- Methodological Answer : Train models on curated datasets of fluorinated enones using descriptors like molecular polarizability, HOMO-LUMO gaps, and topological indices. Validate against experimental IC50 values from PubChem BioAssay data .
Environmental and Regulatory Considerations
Q. What methodologies assess the compound’s photodegradation in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
